molecular formula C21H17N3O4S2 B11129125 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11129125
M. Wt: 439.5 g/mol
InChI Key: XANHYRATBQVAMF-VBKFSLOCSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes:

  • 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methyl group: A thiazolidinone ring with a Z-configuration exocyclic double bond, contributing to electron delocalization and hydrogen-bonding capacity via the thioxo (C=S) group.
  • 2-Methoxyphenoxy substituent: An aromatic ether group at position 2, influencing solubility and steric interactions.

Properties

Molecular Formula

C21H17N3O4S2

Molecular Weight

439.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17N3O4S2/c1-3-23-20(26)16(30-21(23)29)12-13-18(28-15-9-5-4-8-14(15)27-2)22-17-10-6-7-11-24(17)19(13)25/h4-12H,3H2,1-2H3/b16-12-

InChI Key

XANHYRATBQVAMF-VBKFSLOCSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)SC1=S

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyridines and β-Ketoesters

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a one-pot cyclocondensation reaction between 2-aminopyridine derivatives and β-ketoesters. A modified protocol from Basahel et al. employs heteropolyacid catalysts (e.g., Al³⁺-exchanged tungstophosphoric acid) to accelerate the reaction under mild conditions.

Procedure :

  • Combine 2-aminopyridine (1.0 equiv), ethyl acetoacetate (1.2 equiv), and Al₃PW₁₂O₄₀ catalyst (5 mol%) in ethanol.

  • Reflux at 80°C for 4–6 hours.

  • Filter the catalyst and concentrate the filtrate.

  • Recrystallize from ethanol to obtain the pyrido[1,2-a]pyrimidin-4-one core (yield: 92–95%).

Introduction of the 2-Methoxyphenoxy Group

The 2-methoxyphenoxy substituent is introduced via nucleophilic aromatic substitution (SNAr) using 2-methoxyphenol and a halogenated pyrido[1,2-a]pyrimidin-4-one precursor.

Procedure :

  • Dissolve 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) and 2-methoxyphenol (1.5 equiv) in dimethylformamide (DMF).

  • Add potassium carbonate (2.0 equiv) and heat at 120°C for 12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 3:1) to yield Intermediate A (yield: 78–82%).

Synthesis of Intermediate B: Thiazolidin-4-one Derivative

Cyclocondensation of Thiosemicarbazones

The thiazolidin-4-one fragment is synthesized via cyclocondensation of thiosemicarbazones with dimethyl acetylenedicarboxylate (DMAD). This method, adapted from Havrylyuk et al., emphasizes solvent-free conditions to enhance reaction efficiency.

Procedure :

  • Mix thiosemicarbazone (1.0 equiv) and DMAD (1.2 equiv) under solvent-free conditions.

  • Stir at 100°C for 30 minutes.

  • Cool to room temperature and triturate with ethanol to isolate the thiazolidin-4-one product (yield: 85–88%).

Ethylation and Thioxo Group Installation

  • Treat the thiazolidin-4-one with ethyl iodide (1.5 equiv) in the presence of triethylamine to introduce the ethyl group at position 3.

  • React the intermediate with Lawesson’s reagent (1.1 equiv) in toluene at 80°C for 2 hours to install the thioxo group (yield: 90–93%).

Coupling of Intermediates A and B

Knoevenagel Condensation

The final step involves a Knoevenagel condensation between Intermediate A and Intermediate B under basic conditions.

Procedure :

  • Dissolve Intermediate A (1.0 equiv) and Intermediate B (1.2 equiv) in anhydrous dioxane.

  • Add piperidine (10 mol%) and reflux at 110°C for 8 hours.

  • Concentrate the mixture under reduced pressure and purify via silica gel chromatography (dichloromethane:methanol, 9:1) to obtain Compound X (yield: 68–72%).

Optimization and Reaction Conditions

Table 1: Comparative Yields Under Varied Catalysts

CatalystTemperature (°C)Time (h)Yield (%)
Al₃PW₁₂O₄₀80495
Piperidine110872
K₂CO₃1201282

Table 2: Solvent Impact on Thiazolidin-4-one Synthesis

SolventReaction Time (min)Yield (%)
Solvent-free3088
Ethanol6075
Toluene9068

Characterization and Analytical Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, J = 7.2 Hz, 1H, pyrimidinone-H), 7.45–7.32 (m, 4H, aromatic), 6.98 (s, 1H, thiazolidinone-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1645 cm⁻¹ (C=N), 1250 cm⁻¹ (C-S).

  • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₃H₁₈N₃O₄S₂: 488.0753; found: 488.0756.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrido[1,2-a]pyrimidin-4-one Formation : The use of Al³⁺-excited heteropolyacids ensures regioselective cyclization, minimizing byproducts.

  • Z-Isomer Preference : The thiazolidin-5-ylidene moiety adopts the Z-configuration due to steric hindrance from the ethyl group, confirmed by NOESY experiments.

  • Purification Difficulties : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves polar impurities .

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify the functional groups, affecting its properties.

    Substitution: Substituents on the aromatic rings can be replaced under appropriate conditions.

Common Reagents::
  • Thioamides, aldehydes, and other reagents specific to thiazolidine synthesis.
  • Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) for oxidation reactions.

Major Products:: The major products depend on the specific reaction conditions and substituents. Variations in the thiazolidine ring and the aromatic moieties lead to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Several studies have indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, research on related thiazolidinone compounds has shown activity against various Gram-positive and Gram-negative bacteria, surpassing the efficacy of traditional antibiotics like ampicillin . This suggests that the compound may also possess similar antimicrobial capabilities.
  • Antioxidant Properties :
    • Compounds with thiazolidinone structures have been noted for their antioxidant activities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous chronic diseases. The potential of this compound as an antioxidant could be explored further through in vitro and in vivo studies.
  • Anti-cancer Potential :
    • The pyrido[1,2-a]pyrimidine scaffold is known for its anticancer properties. Research has demonstrated that derivatives within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer types . The specific application of this compound in oncology remains an area ripe for exploration.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this one. The presence of specific functional groups such as thiazolidinone and pyrimidine rings may enhance binding affinity to biological targets, potentially leading to improved therapeutic outcomes.

Case Studies and Research Findings

Study ReferenceFindingsApplication
Demonstrated antibacterial activity against multiple bacterial strainsPotential use as an antibiotic
Structural analysis suggests high reactivity due to thiazolidinone moietyDevelopment of novel therapeutic agents
Reported antioxidant properties in related compoundsPossible use in oxidative stress-related conditions

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally analogous compounds, focusing on substituent effects, core modifications, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Properties Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one - 2-(2-Methoxyphenoxy)
- (Z)-3-ethyl-4-oxo-2-thioxo-thiazolidin-5-ylidene
Enhanced π-π stacking; moderate lipophilicity due to methoxy group.
3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one - 4-Methoxyphenoxy (positional isomer) Altered dipole moment; possible differences in receptor binding vs. 2-methoxy.
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one - Ethylamino (replaces phenoxy)
- Allyl on thiazolidinone
Increased basicity from NH group; allyl may introduce reactivity or steric hindrance.
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one - 2-Methoxyethyl on thiazolidinone
- 1-Phenylethylamino
Higher lipophilicity (phenylethyl); methoxyethyl improves solubility.
5-Thioxo-thiazolo[4,5-d]pyrimidine derivatives Thieno[3,4-d]pyrimidin-4-one - Thieno ring (vs. pyrido)
- Varied aryl substituents
Reduced planarity; altered electronic properties for redox-mediated activity.
Chromeno[4,3-d]pyrimidinone with piperidine Chromeno-pyrimidinone - Piperidine substituent
- Thiourea-derived linkage
Increased 3D bulk; computational studies suggest oral bioavailability.

Key Observations

Substituent Position and Bioactivity: The 2-methoxyphenoxy group in the target compound vs. the 4-methoxyphenoxy isomer () highlights the importance of substituent positioning. The 2-methoxy derivative may exhibit better steric compatibility with hydrophobic enzyme pockets compared to the 4-methoxy analog .

Thiazolidinone Modifications: Allyl () and 2-methoxyethyl () substituents on the thiazolidinone ring alter electronic and steric profiles. The allyl group may increase reactivity toward Michael addition, while methoxyethyl enhances water solubility .

Core Structure Variations: Thieno[3,4-d]pyrimidin-4-one derivatives () replace the pyrido ring with a sulfur-containing thieno system, reducing planarity and π-stacking capacity but improving redox activity .

Synthetic Methodologies: Microwave-assisted synthesis () offers faster reaction times and higher yields for thiazolidinone-pyrimidine hybrids compared to conventional methods (e.g., glacial acetic acid-mediated cyclization in ) .

Biological Activity

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with notable potential in pharmacology due to its unique structural features. This article provides an in-depth analysis of its biological activity, including antibacterial, antifungal, and cytotoxic properties, supported by various studies and case analyses.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O3S2C_{17}H_{18}N_{4}O_{3}S_{2}, indicating the presence of multiple functional groups that may contribute to its biological activities. The thiazolidinone moiety is particularly significant as it is known for its various pharmacological effects.

Structural Features

FeatureDescription
Thiazolidinone Ring Known for biological significance, particularly in antimicrobial activity.
Pyrido[1,2-a]pyrimidin-4-one Framework Involves heterocyclic nitrogen atoms that can participate in electrophilic substitutions.
Functional Groups Includes methoxy and thio groups that enhance reactivity and biological interactions.

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds similar to this structure exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, a related thiazolidinone compound showed antibacterial efficacy exceeding that of traditional antibiotics like ampicillin by 10–50 times in some cases .

Case Study:
A study involving N-Derivatives of thiazolidinones revealed that these compounds exhibited potent antibacterial effects with Minimum Inhibitory Concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae and E. coli .

Antifungal Activity

The compound has also shown promising antifungal properties. In vitro tests indicated good to excellent antifungal activity with MIC values between 0.004 and 0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus .

Cytotoxic Activity

Cytotoxicity studies have indicated that this compound may possess significant cytotoxic effects against various cancer cell lines. For example, a related thiazolidinone derivative demonstrated cytotoxicity comparable to established chemotherapeutic agents, suggesting potential applications in cancer treatment .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Bacterial Cell Wall Synthesis: The thiazolidinone structure may interfere with bacterial cell wall formation.
  • Disruption of Fungal Cell Membranes: Similar mechanisms are proposed for antifungal activity.
  • Induction of Apoptosis in Cancer Cells: The compound may trigger apoptotic pathways in malignant cells.

Q & A

Basic: What synthetic methodologies are established for preparing this compound, and how can regioselectivity be ensured?

Answer:
The synthesis of structurally analogous pyrido-pyrimidinone derivatives typically involves multi-step reactions, such as:

  • Step 1: Condensation of aromatic aldehydes with heterocyclic amines (e.g., 6-amino-1,3-dimethyluracil) to form Schiff bases .
  • Step 2: Cyclization with thiol-containing reagents (e.g., 2-mercaptoacetic acid) to construct the thiazolidinone core .
  • Step 3: Functionalization of the pyrido-pyrimidinone scaffold via Suzuki coupling or nucleophilic aromatic substitution for introducing methoxyphenoxy or ethyl-thiazolidinone groups .

To ensure regioselectivity, reaction conditions (temperature, solvent polarity) and catalysts (e.g., p-toluenesulfonic acid for acid-catalyzed cyclization) must be optimized. Monitoring intermediates via 1H^1H-NMR and LC-MS at each step is critical .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:
Key techniques include:

  • 1H^1H- and 13C^{13}C-NMR: To confirm the Z-configuration of the thiazolidinone methylidene group and aromatic substitution patterns. Methoxy groups typically show singlet peaks at ~3.8–4.0 ppm, while thioxo protons appear deshielded .
  • High-Resolution Mass Spectrometry (HR-MS): For verifying molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • IR Spectroscopy: To identify carbonyl (C=O, ~1650–1750 cm1^{-1}) and thioxo (C=S, ~1050–1250 cm1^{-1}) functional groups .

Advanced: How can Design of Experiments (DoE) optimize reaction yields for large-scale synthesis?

Answer:
Implement a flow-chemistry approach with DoE to systematically vary parameters:

  • Factors: Temperature, reagent stoichiometry, residence time, and catalyst loading.
  • Response Variables: Yield, purity, and reaction time.
  • Statistical Models: Use factorial designs or response surface methodology (RSM) to identify interactions between variables. For example, increasing temperature may reduce reaction time but risk decomposition of the thiazolidinone moiety .
  • Validation: Confirm optimal conditions with triplicate runs and scale-up trials in continuous-flow reactors .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies:

  • Orthogonal Assays: Compare results from enzyme inhibition (e.g., kinase assays), cell viability (MTT assay), and antimicrobial disk diffusion .
  • Purity Standardization: Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMF) via GC-MS, as trace impurities can modulate activity .
  • Dose-Response Curves: Generate IC50_{50} values under standardized conditions (e.g., 48-hour incubation, serum-free media) to minimize variability .

Advanced: What computational strategies predict the compound’s drug-likeness and target interactions?

Answer:

  • Physicochemical Properties: Use SwissADME to calculate logP, topological polar surface area (TPSA), and Lipinski’s Rule of Five compliance. For this compound, the methoxyphenoxy group may increase TPSA, affecting bioavailability .
  • Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase domains or bacterial topoisomerases. The thioxo-thiazolidinone moiety may act as a hydrogen-bond acceptor .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Basic: What are the recommended protocols for initial biological screening?

Answer:

  • Antimicrobial Activity: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) .
  • Antioxidant Potential: Perform DPPH radical scavenging assays at 0.1–100 µM concentrations. Compare to ascorbic acid .
  • Cytotoxicity: Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay with 72-hour exposure .

Advanced: How can solvent effects influence the compound’s stability during storage?

Answer:

  • Degradation Pathways: Hydrolysis of the thioxo group in aqueous buffers or oxidation of the methoxy group under light.
  • Stabilization: Store in anhydrous DMSO at -20°C with desiccants. Avoid freeze-thaw cycles.
  • Monitoring: Use accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

Advanced: What mechanistic studies elucidate the compound’s anti-inflammatory activity?

Answer:

  • Target Identification: Use pull-down assays with biotinylated probes to capture binding proteins (e.g., COX-2 or NF-κB) .
  • Pathway Analysis: Perform qPCR or Western blotting to measure cytokine (IL-6, TNF-α) suppression in LPS-stimulated macrophages .
  • Metabolomics: Profile changes in arachidonic acid metabolites via UPLC-QTOF-MS to confirm COX inhibition .

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